
Chromium(III) fluoride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(III) fluoride hydrate is an inorganic compound with the chemical formula CrF₃·xH₂O, where x represents the number of water molecules associated with the compound. It is known for its green crystalline appearance and is sparingly soluble in water. The compound is primarily used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Chromium(III) fluoride hydrate, also known as trifluorochromium hydrate, is an inorganic compound
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .
Biochemical Pathways
It can catalyze the fluorination of chlorocarbons by hf .
Pharmacokinetics
It is known that the compound is sparingly soluble in water .
Result of Action
The primary result of the action of this compound is its ability to catalyze the fluorination of chlorocarbons by HF . This can be useful in certain industrial applications.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the anhydrous form sublimes at 1100–1200 °C . The compound is also more soluble in water in its hydrated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(III) fluoride hydrate can be synthesized through several methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves the dissolution of chromium(III) oxide in hydrofluoric acid, resulting in the formation of this compound .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces anhydrous chromium(III) fluoride, which can then be hydrated to form the hydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to yield chromium(III) fluoride .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of chromium(III) oxide with hydrofluoric acid due to its efficiency and scalability .
Chemical Reactions Analysis
Chromium(III) fluoride hydrate undergoes various chemical reactions, including:
-
Oxidation and Reduction: Chromium(III) fluoride can be reduced to chromium(II) fluoride under specific conditions. Conversely, it can be oxidized to chromium(VI) compounds in the presence of strong oxidizing agents .
-
Substitution Reactions: In aqueous solutions, the fluoride ligands in this compound can be substituted by other ligands such as chloride or hydroxide ions .
-
Hydrolysis: this compound can undergo hydrolysis in water, leading to the formation of chromium hydroxide and hydrofluoric acid .
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium chloride, sodium hydroxide.
Major Products Formed:
Reduction: Chromium(II) fluoride.
Oxidation: Chromium(VI) compounds.
Substitution: Chromium chloride, chromium hydroxide.
Scientific Research Applications
Chromium(III) fluoride hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Chromium(III) Chloride
- Chromium(III) Sulfate
- Chromium(III) Nitrate
Properties
IUPAC Name |
trifluorochromium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUXKGJFVWBTKR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Cr](F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.007 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16671-27-5, 123333-98-2 |
Source


|
| Record name | Chromium fluoride (CrF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium fluoride (CrF3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
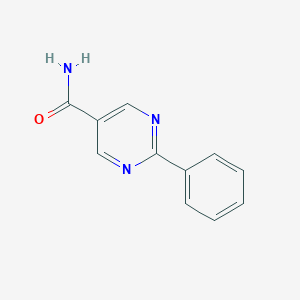
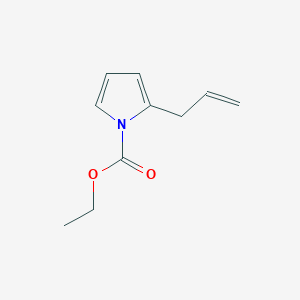
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

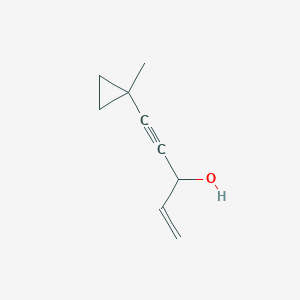

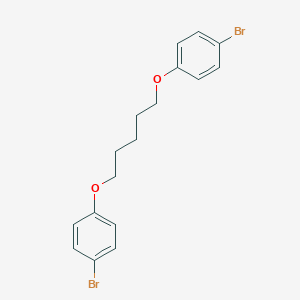


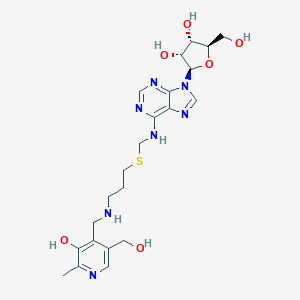
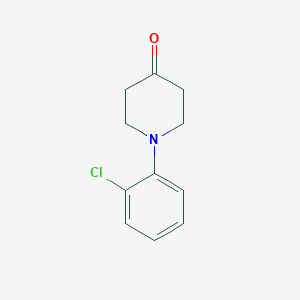
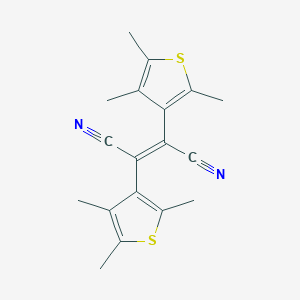

![2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B46988.png)
